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2-Methylbuta-1,3-diene;styrene

Hot-melt pressure-sensitive adhesive Tack Peel strength

The compound 2-methylbuta-1,3-diene;styrene (CAS 25038-32-8), industrially known as polystyrene-block-polyisoprene-block-polystyrene or SIS triblock copolymer, is a thermoplastic elastomer (TPE) belonging to the styrenic block copolymer (SBC) family. It consists of hard polystyrene end-blocks and a soft polyisoprene mid-block, which phase-separate into physically crosslinked nanostructures without chemical vulcanization.

Molecular Formula C13H16
Molecular Weight 172.27 g/mol
CAS No. 25038-32-8
Cat. No. B3422253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbuta-1,3-diene;styrene
CAS25038-32-8
Molecular FormulaC13H16
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(=C)C=C.C=CC1=CC=CC=C1
InChIInChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3
InChIKeyROGIWVXWXZRRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbuta-1,3-diene;styrene (CAS 25038-32-8) Procurement-Grade Overview for Styrene-Isoprene-Styrene (SIS) Triblock Copolymer Selection


The compound 2-methylbuta-1,3-diene;styrene (CAS 25038-32-8), industrially known as polystyrene-block-polyisoprene-block-polystyrene or SIS triblock copolymer, is a thermoplastic elastomer (TPE) belonging to the styrenic block copolymer (SBC) family. It consists of hard polystyrene end-blocks and a soft polyisoprene mid-block, which phase-separate into physically crosslinked nanostructures without chemical vulcanization [1]. Commercial grades typically contain 14–22 wt% styrene, exhibit a density of ~0.92 g/cm³, and offer a unique combination of high tack, low hardness (Shore A ~32), and exceptional elongation (>1300%) . SIS is the dominant base polymer in hot-melt pressure-sensitive adhesives (HMPSAs) for tapes, labels, and hygiene products, and also serves in asphalt modification, polymer compounding, and elastic films [1].

Why SIS (25038-32-8) Cannot Be Freely Interchanged with SBS, SBR, or Other Styrenic Block Copolymers in Performance-Critical Formulations


Although SIS (styrene-isoprene-styrene), SBS (styrene-butadiene-styrene), and SBR (styrene-butadiene rubber) all belong to the styrenic elastomer family, their substitution without formulation re-engineering leads to predictable performance failures. The polyisoprene mid-block of SIS imparts a fundamentally different polarity, chain flexibility, and phase-separation morphology compared to the polybutadiene mid-block of SBS, resulting in a 2.3× hardness differential (SIS Shore A 32 vs. SBS Shore A 70) and a 1.5× elongation advantage for SIS [1]. More critically for adhesive applications, replacing SIS with SBS reduces tack and necessitates a completely different tackifier resin chemistry: SIS operates optimally with aliphatic/aromatic resin blends, whereas SBS requires aromatic-aliphatic copolymer resins . These differences mean that direct substitution without reformulation compromises adhesion, cohesive strength, processing viscosity, and end-use temperature performance [1].

Quantitative Differentiation Evidence: SIS (25038-32-8) vs. SBS, SBR, and NR Comparators


Superior Tack and Peel Performance in HMPSA vs. SBS and SBR

In a factorial-design study of HMPSA formulations using pure SIS (Kraton D1107) versus pure SBS (Kraton D1102), SIS-based adhesives displayed consistently higher tack values. The use of SBS alone was found to lead to a measurable decrease in tack, which is why commercial HMPSA formulations are predominantly SIS-based . The optimal tackifier system for SIS was identified as a blend of aliphatic and aromatic resins, whereas SBS required an aromatic-aliphatic copolymer resin to achieve any competitive tack—a formulation divergence that prevents direct polymer substitution . SIS-compatibilized PP/PS blends also showed significantly improved impact strength and ductility compared with SBR-compatibilized blends at all compatibilizer concentrations tested [1].

Hot-melt pressure-sensitive adhesive Tack Peel strength

Lower Hardness and Higher Elasticity vs. SBS for Soft-Touch Applications

Direct comparison of commercial representative grades reveals a stark mechanical contrast: SIS (Kraton D1107, styrene ~15%) exhibits a Shore A hardness of 32, tensile strength of 21.37 MPa, elongation at break of 1300%, and a 300% modulus of 0.689 MPa [1]. By contrast, SBS (Kraton D1102, styrene ~28-30%) delivers Shore A hardness of 66–70, tensile strength of 31.7–33 MPa, elongation at break of 880%, and a 300% modulus of 2.76–2.9 MPa [2]. SIS is therefore 2.2× softer, offers 1.5× greater elongation, but has only 0.65× the tensile strength of SBS. The 300% modulus of SBS is 4.0–4.2× higher than that of SIS, indicating substantially greater stiffness.

Hardness Elongation at break Modulus

Polyisoprene Mid-Block Tg of −55 °C Enabling Low-Temperature Tack Retention

Using in situ near-infrared (NIR) spectroscopy during anionic copolymerization, researchers demonstrated that random and inversely tapered poly(styrene-co-isoprene) (the mid-block segment of SIS) maintains a high content of 1,4-isoprene units, yielding a consistently low polyisoprene glass transition temperature (Tg) of −55 °C [1]. This low Tg underpins SIS's ability to retain tack and flexibility at sub-ambient temperatures—a critical performance attribute for pressure-sensitive adhesives used in cold-chain labeling, medical tapes, and winter-grade sealants. In contrast, SBS formulations, despite having a lower polybutadiene mid-block Tg (≈ −80 to −90 °C), exhibit inferior low-temperature tack retention in HMPSA due to differences in phase morphology and tackifier compatibility .

Glass transition temperature Low-temperature adhesion Cold flexibility

Lower Solution Viscosity (1450 cP at 25 wt% in Toluene) Facilitating Faster Processing vs. SBS

Kraton D1107 SIS exhibits a Brookfield viscosity of 1450 cP measured at 25 °C at 25 wt% neat polymer concentration in toluene solution [1]. Industry sources note that SIS solution viscosity is approximately two-thirds that of SBS at equivalent concentration and molecular weight, attributed to the greater chain flexibility of the polyisoprene mid-block [2]. This lower viscosity translates to faster solvent-borne coating speeds, reduced solvent demand for viscosity adjustment, and lower energy input during hot-melt processing.

Solution viscosity Processability Coating efficiency

Reduced Gel Formation During Hot-Melt Processing vs. SBS

In hot-melt adhesive manufacturing, SIS polymers are generally preferred over SBS because SIS exhibits a lower tendency to form insoluble gel particles during extended thermal processing . SBS undergoes thermal crosslinking more readily due to the higher reactivity of the polybutadiene mid-block unsaturation, leading to gel formation that can clog coating dies, create film defects, and reduce adhesive consistency. This processing advantage is a key reason commercial HMPSA manufacturers predominantly select SIS despite its higher raw material cost . Laboratory studies on SIS-modified asphalt similarly confirm that SIS-g-MAH/clay composites impart higher elastic behavior (G' increases ~95% vs. unmodified SIS/clay) and elevated rutting resistance (>100 °C) compared to SBS-g-MAH counterparts [1].

Thermal stability Gel content Hot-melt processing

Definitive Application Scenarios Where SIS (25038-32-8) Outperforms Generic Alternatives Based on Quantitative Evidence


Hygiene and Medical Pressure-Sensitive Adhesives Requiring High Initial Tack and Low-Temperature Performance

SIS is the backbone polymer for ~70% of global hygiene HMPSA production (diaper tapes, feminine care, medical dressings) precisely because SBS substitution leads to measurable tack reduction . The optimal SIS tackifier system (aliphatic + aromatic resin blend) is fundamentally different from that of SBS, making polymer interchange impossible without complete reformulation. SIS-based adhesives maintain tack at low temperatures due to the −55 °C Tg polyisoprene mid-block [1], while delivering the softness (Shore A 32) required for skin-contact comfort [2].

Elastic Films for Personal Care Products Requiring Extreme Softness and >1000% Elongation

For diaper elastic components, adult incontinence products, and stretch films, SIS provides 1300% elongation at break vs. 880% for SBS, with a 300% modulus of only 0.689 MPa (vs. 2.76–2.9 MPa for SBS) [2]. This 4× lower modulus at 300% strain translates to a dramatically softer elastic feel and reduced pressure on the wearer's skin. The lower solution viscosity (1450 cP at 25 wt%) also enables faster, more uniform coating of elastic strands and films [2].

High-Performance Asphalt Modification for Extreme Rutting Resistance

In asphalt binder modification, SIS-g-MAH/montmorillonite clay composites deliver 95% higher elastic modulus (G') compared to SIS/clay alone, with rutting resistance temperatures exceeding 100 °C [3]. This performance surpasses SBS-g-MAH counterparts, enabling polymer-modified asphalt (PMA) for heavy-traffic roads in high-temperature climates where conventional SBS-modified asphalt would rut prematurely.

Solvent-Borne Adhesives Requiring High Solids, Low Viscosity for Fast Coating Speeds

SIS (Kraton D1107) solution viscosity at 25 wt% in toluene is 1450 cP [2], approximately one-third lower than equivalent SBS grades. This enables higher solids loading at coatable viscosity, reducing solvent consumption, drying energy, and coating line footprint. For tape and label manufacturers seeking to increase production throughput without capital expansion, SIS delivers a direct process efficiency advantage over SBS.

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